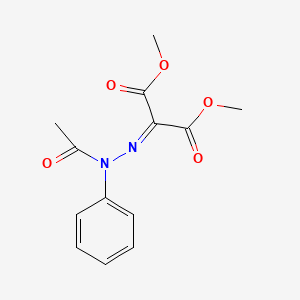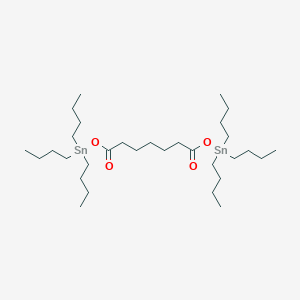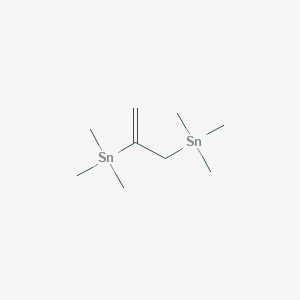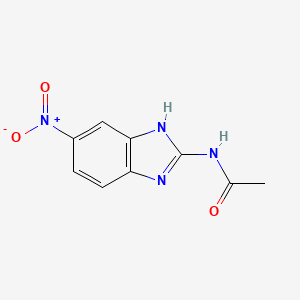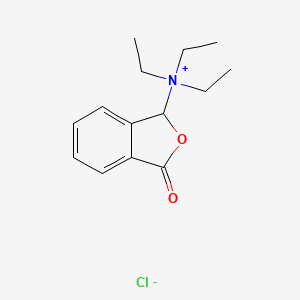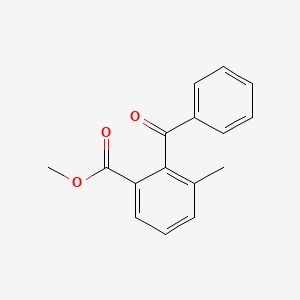
Methyl 2-benzoyl-3-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-benzoyl-3-methylbenzoate: is an organic compound that belongs to the class of aromatic esters It is characterized by a benzoyl group attached to the second position and a methyl group attached to the third position of the benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-benzoyl-3-methylbenzoate can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, benzoyl chloride reacts with 3-methylbenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Another method involves the esterification of 2-benzoyl-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is refluxed to facilitate the formation of the ester bond, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : Methyl 2-benzoyl-3-methylbenzoate can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃), which can convert the methyl group to a carboxylic acid group.
-
Reduction: : The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). These reactions typically target the carbonyl group, converting it to an alcohol.
-
Substitution: : Electrophilic aromatic substitution reactions can occur on the benzene ring. For example, nitration with nitric acid (HNO₃) in the presence of sulfuric acid can introduce a nitro group to the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution, often under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in methanol.
Substitution: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration reactions.
Major Products Formed
Oxidation: Formation of 2-benzoyl-3-carboxybenzoic acid.
Reduction: Formation of 2-benzoyl-3-methylbenzyl alcohol.
Substitution: Formation of nitro-substituted derivatives, such as 2-benzoyl-3-methyl-4-nitrobenzoate.
Aplicaciones Científicas De Investigación
Methyl 2-benzoyl-3-methylbenzoate has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
-
Biology: : The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways involving ester hydrolysis.
-
Industry: : Utilized in the production of specialty chemicals, including fragrances and flavoring agents, due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-benzoyl-3-methylbenzoate largely depends on its chemical reactivity and interaction with biological targets. In biochemical systems, the ester bond can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. The benzoyl group can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the presence of other interacting molecules.
Comparación Con Compuestos Similares
Methyl 2-benzoyl-3-methylbenzoate can be compared with other similar compounds such as:
Methyl benzoate: Lacks the benzoyl and additional methyl groups, making it less complex and with different reactivity.
Methyl 3-methylbenzoate: Similar structure but without the benzoyl group, affecting its chemical properties and applications.
Methyl 2-benzoylbenzoate: Similar but lacks the additional methyl group, which can influence its reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
94501-26-5 |
|---|---|
Fórmula molecular |
C16H14O3 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
methyl 2-benzoyl-3-methylbenzoate |
InChI |
InChI=1S/C16H14O3/c1-11-7-6-10-13(16(18)19-2)14(11)15(17)12-8-4-3-5-9-12/h3-10H,1-2H3 |
Clave InChI |
XEFUSINBBZMMBJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C(=O)OC)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


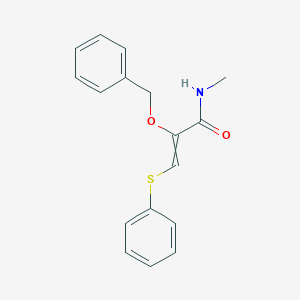
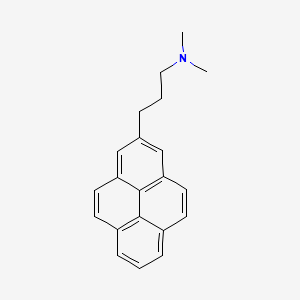
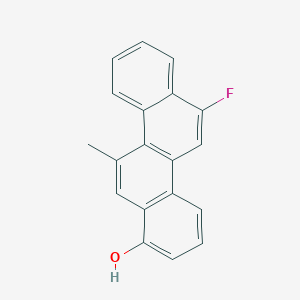
![S-Pentyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14353168.png)
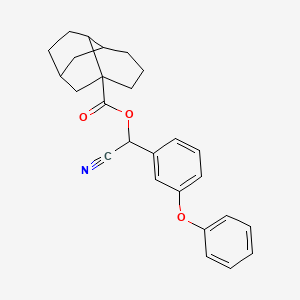
![2,2'-Spirobi[1,3-benzodioxole], 4,4',7,7'-tetrakis(1,1-dimethylethyl)-](/img/structure/B14353183.png)
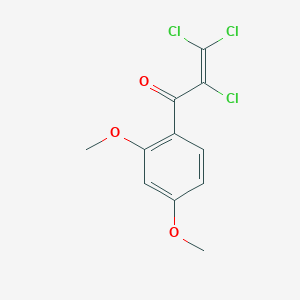
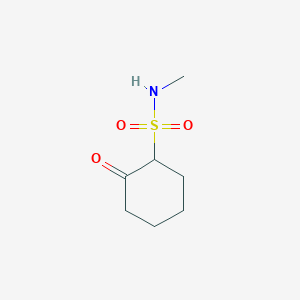
![5-Methyl-5-[(2-methylprop-1-en-1-yl)oxy]hexan-2-one](/img/structure/B14353213.png)
